

In-Depth Technical Guide: 1-Chloro-4-(2-chloroethyl)benzene

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315

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Executive Summary

1-Chloro-4-(2-chloroethyl)benzene (CAS 32327-70-1), also known as p-chlorophenethyl chloride, is a bifunctional halogenated building block critical to medicinal chemistry.^{[1][2]} Its structural uniqueness lies in the presence of two distinct chlorine atoms: an inert aromatic chloride at the para position and a highly reactive aliphatic chloride on the ethyl chain. This duality allows for precise chemoselective transformations, making it a preferred scaffold for introducing the 4-chlorophenethyl moiety—a pharmacophore often associated with enhanced lipophilicity and metabolic stability in anti-arrhythmic and antihistamine drug candidates.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the 1 and 4 positions (para-substitution). The chemical behavior is dictated by the electronic environment of the two chlorine atoms.

Chemoselectivity Profile

- Aliphatic Chlorine (C-Cl)

): Located at the terminal position of the ethyl chain. This is a primary alkyl halide, highly susceptible to S

2 nucleophilic substitution. It serves as the primary "handle" for attaching the phenethyl group to amines or thiols.

- Aromatic Chlorine (C-Cl

): Attached directly to the benzene ring. Due to resonance stabilization (lone pair conjugation with the

-system), this bond is shorter and stronger (

kJ/mol) than the aliphatic bond (

kJ/mol). It remains inert under standard nucleophilic conditions but can be engaged via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) if required.

Feature	Descriptor
IUPAC Name	1-chloro-4-(2-chloroethyl)benzene
Common Synonyms	p-Chlorophenethyl chloride; 2-(4-Chlorophenyl)ethyl chloride
CAS Number	32327-70-1
Molecular Formula	C H Cl
Molecular Weight	175.05 g/mol
SMILES	<chem>ClCCC1=CC=C(Cl)C=C1</chem>

Part 2: Physicochemical Profile[2]

The physical properties of 1-chloro-4-(2-chloroethyl)benzene reflect its nature as a moderately polar, lipophilic organic halide. Note that while often handled as a liquid, its melting point is near ambient temperature, leading to potential crystallization in cool storage.

Key Physical Data[3][4][5][6]

Property	Value	Condition/Note
Physical State	Liquid or Low-Melting Solid	May crystallize < 25°C; handle as supercooled liquid.
Melting Point	~30–34 °C	Often reported as liquid due to supercooling.
Boiling Point	70 °C	@ 0.8 mmHg (Vacuum)
Boiling Point (Est)	~245 °C	@ 760 mmHg (Extrapolated)
Density	1.202 ± 0.06 g/cm ³	@ 20 °C
Refractive Index	1.538	High index due to aromaticity.
Solubility	Insoluble	Water
Solubility	Soluble	DCM, Ethyl Acetate, THF, Toluene
Flash Point	~96 °C	Closed Cup (Combustible)

Part 3: Synthetic Pathways & Mechanistic Insight

The most robust synthesis involves the dehydrochlorination of 2-(4-chlorophenyl)ethanol. This route is preferred over direct chlorination of ethylbenzene derivatives due to higher regioselectivity and cleaner impurity profiles.

Protocol: Thionyl Chloride Dehydrochlorination

Reaction:

Methodology:

- Setup: A dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap).
- Reagents: 2-(4-chlorophenyl)ethanol (1.0 eq), Thionyl Chloride (1.2 eq), DMF (0.05 eq, catalyst), Toluene (Solvent, optional but recommended for thermal control).

- Addition: Heat the alcohol solution to 50°C. Add SOCl₂

dropwise. The DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack type intermediate.

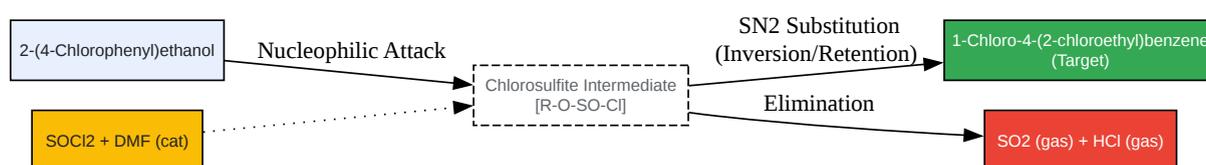
- Reflux: After addition, reflux (approx. 80-110°C) for 2–3 hours until gas evolution ceases.
- Workup: Cool to RT. Quench excess SOCl₂

with ice water. Extract with Toluene or DCM. Wash with NaHCO

(sat.) to remove acid traces.

- Purification: Vacuum distillation is mandatory to remove trace sulfites and polymers. Collect the fraction boiling at 70°C (0.8 mmHg).

Mechanistic Workflow (DOT Diagram)



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Figure 1: Dehydrochlorination pathway via Thionyl Chloride. The DMF catalyst activates the SOCl₂, facilitating the conversion of the hydroxyl group into a good leaving group (chlorosulfite), followed by chloride displacement.

Part 4: Analytical Characterization

Validating the identity of CAS 32327-70-1 requires distinguishing it from its isomers (e.g., the ortho isomer or the

-chloro isomer).

Nuclear Magnetic Resonance (NMR)

The symmetry of the para-substituted ring creates a distinct AA'BB' splitting pattern, while the ethyl chain appears as two triplets.

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
H	7.28 – 7.15	Multiplet (AA'BB')	4H	Aromatic protons (Ar-H)
H	3.69	Triplet (Hz)	2H	-CH -Cl (to Cl)
H	3.04	Triplet (Hz)	2H	Ar-CH - (to Cl)
C	~137.0	Singlet	C	Aromatic C-1 (Alkyl attachment)
C	~132.5	Singlet	C	Aromatic C-4 (Cl attachment)
C	~130.0	Signal	CH	Aromatic CH
C	~128.8	Signal	CH	Aromatic CH
C	~45.0	Signal	CH	-CH Cl
C	~38.5	Signal	CH	Ar-CH -

Infrared Spectroscopy (IR)[3]

- C-H Stretch (Aromatic): 3000–3100 cm

(weak).

- C-H Stretch (Aliphatic): 2950–2850 cm

.

- C=C Ring Stretch: ~1490 cm

and 1590 cm

.

- C-Cl Stretch (Aliphatic): ~650–750 cm

(Strong, broad).

- C-Cl Stretch (Aromatic): ~1090 cm

(Sharp).

Part 5: Applications in Drug Development

The primary utility of 1-chloro-4-(2-chloroethyl)benzene is as an electrophile in the synthesis of bioactive amines. The p-chlorophenethyl group is a "privileged structure" in medicinal chemistry, often improving the lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the para position) of a drug candidate.

Key Reaction: N-Alkylation

The aliphatic chloride reacts with secondary amines to form tertiary amines, a common motif in antihistamines and anti-arrhythmics.

General Protocol:

- Solvent: Acetonitrile or DMF (polar aprotic promotes S

2).

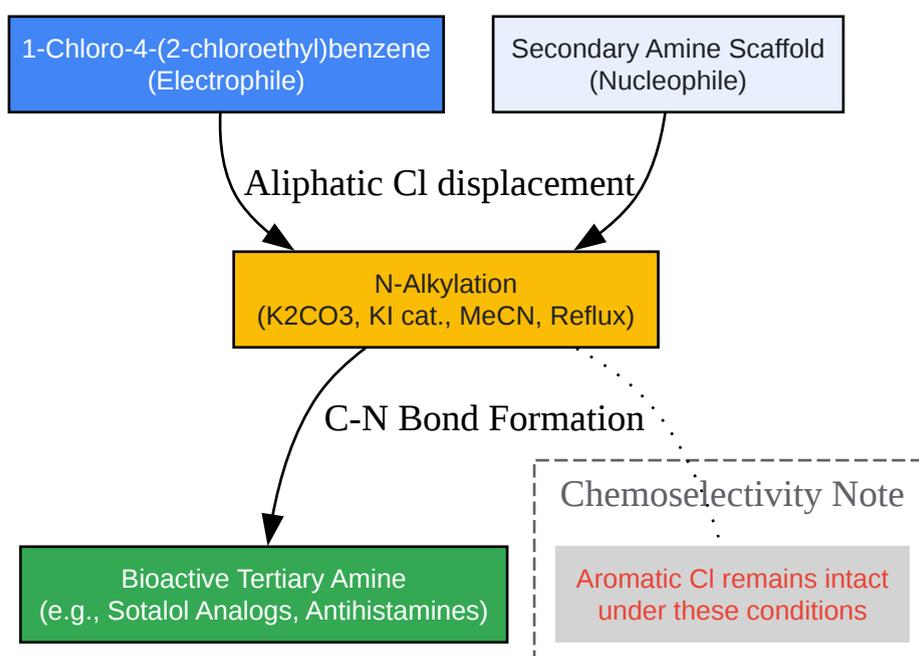
- Base: K

CO

or DIPEA (to neutralize HCl).

- Catalyst: KI (Potassium Iodide) is often added (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Pharmaceutical Workflow (DOT Diagram)



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Figure 2: Application of the target compound in convergent synthesis. The reaction exploits the reactivity difference between the aliphatic and aromatic chlorides.

Part 6: Handling, Stability & Safety

Stability[3]

- Hydrolysis: Slowly hydrolyzes in the presence of moisture to form the alcohol and HCl. Store under inert atmosphere (Nitrogen/Argon).
- Thermal: Stable up to ~150°C, but prolonged heating without a scavenger can induce elimination to the styrene derivative (4-chlorostyrene).

Safety Profile (GHS Classification)

- Signal Word:WARNING
- H315: Causes skin irritation.[3][4]
- H319: Causes serious eye irritation.[3][4]
- H335: May cause respiratory irritation.[4]
- Handling: Use a fume hood. The compound is a potent alkylating agent; avoid all skin contact. In case of spill, neutralize with dilute ammonia before cleanup.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3790359, **2-(4-Chlorophenyl)ethyl chloride**. Retrieved from [\[Link\]](#)

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